[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
CAS No.: 1267443-95-7
Cat. No.: VC2962009
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine - 1267443-95-7](/images/structure/VC2962009.png)
Specification
CAS No. | 1267443-95-7 |
---|---|
Molecular Formula | C12H13NS |
Molecular Weight | 203.31 g/mol |
IUPAC Name | (4-methyl-3-thiophen-2-ylphenyl)methanamine |
Standard InChI | InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3 |
Standard InChI Key | IGWYRJXKKBASDN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CN)C2=CC=CS2 |
Canonical SMILES | CC1=C(C=C(C=C1)CN)C2=CC=CS2 |
Introduction
Chemical Identity and Structure
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is an aromatic compound featuring a thiophene ring attached to a methylated phenyl ring with a methanamine functional group. It belongs to the class of phenylmethylamines, which are compounds containing a phenylmethanamine moiety, and incorporates a heterocyclic thiophene group that contributes to its distinctive chemical properties .
The compound's structural components include:
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A central phenyl ring substituted at position 3 with a thiophene group
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A methyl group at position 4 of the phenyl ring
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A methanamine (CH₂NH₂) group attached to the phenyl ring
Chemical Identification Data
The following table summarizes the key identification parameters of the compound:
Parameter | Value |
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CAS Number | 1020964-26-4 |
Molecular Formula | C₁₂H₁₃NS |
Molecular Weight | 203.31 g/mol |
IUPAC Name | [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine |
Synonyms | (4-methyl-3-thiophen-2-ylphenyl)methanamine, A1-13131 |
This compound features an asymmetric structure that influences its three-dimensional conformation and potential interactions with biological targets. The thiophene ring, being a five-membered aromatic heterocycle containing a sulfur atom, contributes significantly to the electronic properties of the molecule .
Physical and Chemical Properties
Physical Properties
While specific experimental data for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is limited in the available literature, its properties can be reasonably predicted based on its structure and comparison with similar compounds:
Property | Expected Characteristic |
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Physical State | Solid at room temperature |
Color | Light yellow to off-white |
Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited solubility in water |
Stability | Stable under standard laboratory conditions but sensitive to oxidation and light exposure |
Chemical Properties
The chemical behavior of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is largely determined by its functional groups:
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The primary amine group (−CH₂NH₂) is capable of participating in numerous reactions, including:
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Nucleophilic substitution reactions
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Formation of amides through reaction with acyl chlorides and acid anhydrides
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Reductive amination with aldehydes and ketones
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The thiophene ring can undergo electrophilic aromatic substitution reactions, although with different reactivity compared to benzene rings due to the influence of the sulfur atom.
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The methyl group on the phenyl ring can undergo oxidation to form carboxylic acid derivatives under appropriate conditions.
Synthesis and Preparation Methods
Cross-Coupling Approach
A common approach would likely involve Suzuki or Stille cross-coupling reactions to form the aryl-thiophene bond:
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Starting with an appropriately substituted 4-methyl-3-bromobenzyl derivative
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Coupling with thiophene-2-boronic acid using a palladium catalyst
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Conversion of the benzyl derivative to the methanamine group
Reduction Approach
Another potential route involves:
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Synthesis of [4-Methyl-3-(thiophen-2-yl)phenyl]carbaldehyde through cross-coupling
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Conversion to an oxime or imine intermediate
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Reduction to the primary amine using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride
Industrial Scale Considerations
For larger-scale synthesis, considerations include:
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Optimization of reaction conditions to enhance yield and purity
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Selection of catalysts and reagents with better environmental profiles
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Implementation of continuous flow processes for more efficient production
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Quality control measures to ensure consistent product specifications
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H NMR (in CDCl₃):
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Aromatic protons of thiophene ring: approximately 7.0-7.5 ppm
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Aromatic protons of phenyl ring: approximately 7.0-7.8 ppm
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Methyl group protons: approximately 2.3-2.5 ppm
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Methylene protons adjacent to the amine: approximately 3.8-4.0 ppm
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Amine protons: approximately 1.5-1.8 ppm (broad signal)
Infrared Spectroscopy
Expected characteristic bands:
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N-H stretching: approximately 3300-3500 cm⁻¹
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Aromatic C-H stretching: approximately 3050-3150 cm⁻¹
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Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹
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C=C stretching (aromatic): approximately 1450-1650 cm⁻¹
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C-S stretching (thiophene): approximately 600-700 cm⁻¹
Mass Spectrometry
Expected characteristics:
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Molecular ion peak at m/z 203
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Fragmentation pattern showing loss of the amine group and cleavage of the aryl-thiophene bond
Chemical Reactivity and Reactions
Amine Group Reactions
The primary amine functionality of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine can participate in numerous reactions, including:
N-Acylation
Reaction with acyl chlorides or anhydrides to form amides:
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With acetyl chloride to form N-([4-methyl-3-(thiophen-2-yl)phenyl]methyl)acetamide
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With benzoyl chloride to form N-([4-methyl-3-(thiophen-2-yl)phenyl]methyl)benzamide
N-Alkylation
Reaction with alkyl halides to form secondary and tertiary amines:
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With methyl iodide to form N-methyl-1-[4-methyl-3-(thiophen-2-yl)phenyl]methanamine
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Sequential alkylations can lead to tertiary amines and quaternary ammonium salts
Imine Formation
Condensation with aldehydes and ketones to form imines:
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With benzaldehyde to form N-benzylidene-1-[4-methyl-3-(thiophen-2-yl)phenyl]methanamine
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These imines can be useful intermediates for further synthetic transformations
Thiophene Ring Reactions
The thiophene moiety can undergo several reactions:
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Electrophilic aromatic substitution at positions 3 and 5
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Oxidation of the sulfur atom to form thiophene S-oxides and S,S-dioxides
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Metal-catalyzed functionalization reactions
Applications in Research and Development
Materials Science Applications
Thiophene-containing compounds have found applications in materials science:
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Components in conducting polymers and electronic materials
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Building blocks for liquid crystals
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Structural elements in dyes and pigments
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Precursors for more complex materials with specialized properties
Synthetic Chemistry Applications
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine serves as a valuable synthetic intermediate:
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The amine group provides a reactive site for diverse transformations
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The thiophene ring offers opportunities for site-selective functionalization
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The compound can serve as a building block for constructing more complex molecular architectures
Comparative Analysis with Related Compounds
Structural Analogs
The following table compares [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine with structurally related compounds:
Compound | CAS Number | Molecular Weight | Key Structural Difference |
---|---|---|---|
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine | 1020964-26-4 | 203.31 g/mol | Reference compound |
[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine | 1547650-08-7 | 203.31 g/mol | Thiophene at position 2 instead of position 3 |
1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine | 1513613-16-5 | - | Fluorine substituent instead of methyl group |
(4-(m-Tolyl)thiophen-2-yl)methanamine | 1343200-54-3 | 203.31 g/mol | Different arrangement of thiophene and phenyl rings |
1-(4-thiophen-2-ylphenyl)methanamine | - | 189.28 g/mol | Lacks methyl group; different substitution pattern |
Structure-Property Relationships
The positional isomerism and substitution patterns in these related compounds can significantly affect:
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Electronic properties and charge distribution
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Three-dimensional conformation and steric effects
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Stability and reactivity profiles
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Biological activity and receptor interactions
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Solubility and physicochemical characteristics
These differences make each compound unique in its chemical behavior and potential applications, despite their structural similarities.
Future Research Directions
Synthetic Methodology Development
Further research could focus on:
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Development of more efficient and selective synthetic routes
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Green chemistry approaches to minimize waste and use of hazardous reagents
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Continuous flow synthesis methods for scaled production
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Novel catalytic systems for key transformations
Application-Oriented Research
Promising research directions include:
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Systematic evaluation of biological activities
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Structure-activity relationship studies with various derivatives
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Exploration as building blocks for new materials with unique properties
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Development of focused libraries for drug discovery programs
Analytical Method Development
Advanced characterization methods could be developed to:
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Enable more sensitive detection in complex matrices
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Distinguish between structural isomers with similar properties
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Determine absolute configuration where applicable
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Monitor reaction progress and purity with greater precision
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